molecular formula C12H18N2O B1399464 [(Oxan-4-yl)methyl][(pyridin-4-yl)methyl]amine CAS No. 1339707-91-3

[(Oxan-4-yl)methyl][(pyridin-4-yl)methyl]amine

Cat. No.: B1399464
CAS No.: 1339707-91-3
M. Wt: 206.28 g/mol
InChI Key: ZMGZEUVPQAGJTQ-UHFFFAOYSA-N
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Description

The compound “[(Oxan-4-yl)methyl][(pyridin-4-yl)methyl]amine” is a chemical compound with the CAS Number: 1251083-17-6 . It has a molecular weight of 220.31 . The IUPAC name for this compound is 1-(3-pyridinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H20N2O/c1-11(13-3-2-6-14-10-13)15-9-12-4-7-16-8-5-12/h2-3,6,10-12,15H,4-5,7-9H2,1H3 . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Oliceridine: A Novel Mu-Opioid Receptor Agonist

Oliceridine, a novel mu-opioid receptor agonist, showcases selective activation of G protein and β-arrestin signaling pathways. It represents a significant advancement in analgesic therapies, offering the benefits of pure opioid agonists while minimizing adverse effects typically associated with opioid use. This discovery provides a foundation for developing pain management solutions with reduced side effects, highlighting the potential of targeted receptor modulation in therapeutic applications (Urits et al., 2019).

Heterocyclic Aromatic Amines and Their Analysis

The analysis of heterocyclic aromatic amines (HAAs), known carcinogens in food, emphasizes the importance of monitoring and controlling these compounds in dietary sources. Techniques such as liquid chromatography coupled with mass spectrometry have been developed for sensitive and selective detection of HAAs, contributing to food safety and public health efforts by enabling the study of HAAs' biological effects and exposures (Teunissen et al., 2010).

Antitubercular Activity of Novel Compounds

Research into 2-isonicotinoylhydrazinecarboxamide derivatives highlights the ongoing search for effective antitubercular agents. These compounds have shown significant activity against various Mycobacterium species, including strains resistant to traditional treatments. This work underscores the potential for novel chemical scaffolds to contribute to the fight against tuberculosis, demonstrating the critical role of synthetic chemistry in addressing global health challenges (Asif, 2014).

Soybean Oil: A Renewable Feedstock for Nitrogen-Containing Derivatives

The utilization of soybean oil as a renewable feedstock for producing nitrogen-containing materials showcases the intersection of green chemistry and material science. By functionalizing fatty acid chains, researchers have developed novel compounds and polymers with potential applications across various industries, emphasizing the role of sustainable resources in the chemical synthesis of value-added products (Biswas et al., 2008).

PFAS Removal with Amine-Functionalized Sorbents

A study on the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) using amine-functionalized sorbents highlights a critical area of environmental science. These sorbents offer promising solutions for treating water contaminated with PFAS, a group of chemicals known for their persistence and potential health risks. The research into such sorbents is vital for developing effective strategies for water purification and mitigating the environmental impact of PFAS (Ateia et al., 2019).

Properties

IUPAC Name

1-(oxan-4-yl)-N-(pyridin-4-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-5-13-6-2-11(1)9-14-10-12-3-7-15-8-4-12/h1-2,5-6,12,14H,3-4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGZEUVPQAGJTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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